molecular formula C14H16N2O6 B7980726 dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate

dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate

Cat. No.: B7980726
M. Wt: 308.29 g/mol
InChI Key: JJXKNYISYDAOFZ-SSZFMOIBSA-N
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Description

The compound identified by the Chemical Identifier 7062173 is a chemical entity with specific structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound with Chemical Identifier 7062173 involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to ensure high yield and purity. Industrial production also incorporates purification steps such as crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Identifier 7062173 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound with Chemical Identifier 7062173 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of the compound with Chemical Identifier 7062173 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating biochemical pathways. The exact mechanism may vary depending on the specific application and context of use.

Properties

IUPAC Name

dimethyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,15H,8H2,1-3H3/b16-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXKNYISYDAOFZ-SSZFMOIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NN=C(C(=O)CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/N=C(/C(=O)CC(=O)OC)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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